molecular formula C8H12ClNO2 B14426886 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride CAS No. 82386-82-1

5-Formyl-N,N,N-trimethylfuran-2-aminium chloride

Cat. No.: B14426886
CAS No.: 82386-82-1
M. Wt: 189.64 g/mol
InChI Key: PEYMQYOSIAFWPD-UHFFFAOYSA-M
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Description

5-Formyl-N,N,N-trimethylfuran-2-aminium chloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of furan, a heterocyclic organic compound, and contains a formyl group and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride typically involves the reaction of furan derivatives with trimethylamine and formaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-N,N,N-trimethylfuran-2-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide or cyanide ions, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: 5-Carboxy-N,N,N-trimethylfuran-2-aminium chloride.

    Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium chloride.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

5-Formyl-N,N,N-trimethylfuran-2-aminium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trimethylammonium group can interact with negatively charged sites through electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-N,N,N-trimethylfuran-2-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its bromide and iodide counterparts, the chloride variant may exhibit different solubility, reactivity, and interaction profiles, making it suitable for specific applications.

Properties

CAS No.

82386-82-1

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

(5-formylfuran-2-yl)-trimethylazanium;chloride

InChI

InChI=1S/C8H12NO2.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1

InChI Key

PEYMQYOSIAFWPD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(O1)C=O.[Cl-]

Origin of Product

United States

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